molecular formula C15H13F2NO4S B10948864 Methyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Methyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B10948864
M. Wt: 341.3 g/mol
InChI Key: JYWPYACXLVGBKA-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C15H13F2NO4S This compound is characterized by the presence of a thiophene ring, a difluoromethoxybenzoyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the Difluoromethoxybenzoyl Group: This step involves the acylation of the thiophene ring with 3-(difluoromethoxy)benzoyl chloride in the presence of a base such as pyridine.

    Amination Reaction: The resulting intermediate undergoes an amination reaction with methylamine to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-(trifluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate
  • Methyl 2-{[3-(methoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate
  • Methyl 2-{[3-(chloromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F2NO4S

Molecular Weight

341.3 g/mol

IUPAC Name

methyl 2-[[3-(difluoromethoxy)benzoyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H13F2NO4S/c1-8-6-11(14(20)21-2)13(23-8)18-12(19)9-4-3-5-10(7-9)22-15(16)17/h3-7,15H,1-2H3,(H,18,19)

InChI Key

JYWPYACXLVGBKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC

Origin of Product

United States

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